Anti-HIV Potency: Phenyl + L-Alanine Methyl Ester ProTide vs. Alternative Amino Acid Esters (EC50 Comparison)
The combination of phenyl and L-alanine methyl ester in an AZT-based phosphoramidate ProTide yielded the most potent anti-HIV activity among tested amino acid ester variants, with an EC50 of 0.8 μM. By comparison, substitution of L-alanine with L-leucine resulted in >10-fold loss of potency, and substitution with glycine led to >100-fold loss [1]. This demonstrates that the L-alanine methyl ester motif is the optimal ester–amino acid combination for antiviral activity in the ProTide scaffold and that the target compound delivers this preferred motif as a reactive building block.
| Evidence Dimension | Anti-HIV potency of AZT phosphoramidate ProTides with varying amino acid esters |
|---|---|
| Target Compound Data | EC50 = 0.8 μM (phenyl + L-alanine methyl ester ProTide of AZT) |
| Comparator Or Baseline | EC50 (L-leucine ProTide): >8 μM (>10-fold less potent); EC50 (glycine ProTide): >80 μM (>100-fold less potent) |
| Quantified Difference | L-Alanine methyl ester: ∼10× more potent than L-leucine, ∼100× more potent than glycine |
| Conditions | Anti-HIV assay in CEM cell lines; comparison of structurally matched ProTides of AZT varying only the amino acid ester moiety [1] |
Why This Matters
Selecting the methyl ester intermediate ensures that the resulting ProTide incorporates the empirically optimal amino acid ester for antiviral potency, which is critical for drug discovery programs targeting HIV and HBV.
- [1] Mehellou, Y.; Rattan, H. S.; Balzarini, J. The ProTide Prodrug Technology: From the Concept to the Clinic. *Journal of Medicinal Chemistry* 2018, 61 (6), 2211–2226. See discussion of EC50 values for amino acid ester variants. View Source
